5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride
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Overview
Description
5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a diazepane ring, a sulfonyl group, and an isoquinoline moiety. It is commonly used in research due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the isoquinoline derivative reacts with a sulfonyl chloride in the presence of a base.
Formation of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Final Assembly: The final compound is obtained by combining the diazepane-sulfonyl intermediate with the isoquinoline core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline hydrochloride
- 5-(1,4-Diazepane-1-sulfonyl)isoquinoline dihydrochloride
- Ripasudil : A rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension .
Uniqueness
5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various studies.
Properties
Molecular Formula |
C14H21Cl2N3O3S |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride |
InChI |
InChI=1S/C14H17N3O2S.2ClH.H2O/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H;1H2 |
InChI Key |
VVFNNIZQBKKYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.O.Cl.Cl |
Origin of Product |
United States |
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